molecular formula C8H6N2O6 B189381 Methyl 3,5-dinitrobenzoate CAS No. 2702-58-1

Methyl 3,5-dinitrobenzoate

Cat. No.: B189381
CAS No.: 2702-58-1
M. Wt: 226.14 g/mol
InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 3,5-dinitrobenzoate plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit antifungal activity against Candida albicans, suggesting its potential as an antifungal agent . The compound interacts with fungal enzymes, inhibiting their activity and thereby preventing the growth and proliferation of the fungal cells. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell wall synthesis, further contributing to its antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In fungal cells, it disrupts cell wall synthesis and integrity, leading to cell lysis and death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes and proteins, this compound can alter the normal functioning of cells, ultimately leading to their demise.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions . This binding interaction can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can induce changes in gene expression, further affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes, ultimately affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes involved in the detoxification and degradation of this compound play a crucial role in its metabolic pathways, determining its overall effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are crucial for its efficacy as an antifungal agent, determining its ability to reach and interact with target cells and biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and enzymes, ultimately influencing its overall efficacy and function.

Chemical Reactions Analysis

Vesmody U300E undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871874
Record name Methyl 3,5-dinitrobenzoate
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2702-58-1
Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name METHYL 3,5-DINITROBENZOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 72-liter, round-bottomed flask equipped with mechanical stirrer and condenser were combined methyl alcohol (27.97 kg, 873 moles, 35.4 liters), 3,5-dinitrobenzoic acid (15 kg, 70.72 moles), and sulfuric acid (2.6 kg, 26.56 moles, 1.42 liters). The mixture was heated and stirred at reflux by means of a heating mantle for approximately 26 hours and then was allowed to cool to 25° (approximately 18 hours). The precipated solid was isolated by centrifugation (Tolhurst 12-in. centrifuge); each of the four loads collected was washed with methyl alcohol (4 liters). The wet solid was air dried for 16-18 hours to give 14.7 kg (92% of theory) of methyl 3,5-dinitrobenzoate (I). Tlc analysis (toluene/acetone/HOAc; 90/5/2; utilizing a plate marketed by Mallinckrodt under the trade designation ChromAR 7GF plate) showed the product to be homogenous and identical to an authentic sample.
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Synthesis routes and methods III

Procedure details

Following Example 11 but replacing the 1-(H)-tetrazolylacetic acid with 3,5-dinitrobenzoic acid, 3.39 g (1.6 cmoles) and the ethanol with methanol, 0.64 ml (1.6 cmoles), the ester was obtained with a yield of 96% (2.17 g), m.p.=108° C.
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96%

Synthesis routes and methods IV

Procedure details

To 3,5-Dinitro-benzoic Acid (Aldrich, 21.2 g, 100 mmol) was added SOCl2. The mixture was refluxed overnight. The excess SOCl2 was removed under reduced pressure. The residue was dissolved in 100 mL of MeOH, cooled in ice bath, and triethylamine (Aldrich, 21 mL, 150 mmol) was added slowly added. After the mixture was stirred at ambient temperature for 3 h, solvent was removed under reduced pressure. The residue was diluted with EtOAc and 1N HCl. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4. Removal of the solvent gave 22.0 g (97%) of product, which was pure enough for the next reaction.
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Synthesis routes and methods V

Procedure details

SOCl2 (3.4 ml, 5.61 g, 47.1 mmol, 5 eq) was added dropwise to a stirred solution of 3,5-dinitrobenzoic acid (2.0 g, 9.43 mmol, 1 eq, Aldrich) in 20 ml anhydrous MeOH at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. The solvent was removed in vacuo, and the residue was dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo yielding 2.12 g (9.38 mmol, 99% yield) of methyl 3,5-dinitrobenzoate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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